3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride
Overview
Description
“3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a compound with the molecular formula C10H12N2O . It is also known by other names such as “®-3-amino-4,5-dihydro-1H-benzo [b]azepin-2 (3H)-one” and “®-3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” among others . The compound has a molecular weight of 176.21 g/mol .
Synthesis Analysis
A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives . Diverse 3,4‐dihydro‐1H‐benzo azepine‐2,5‐dione derivatives were synthesized and screened against a panel of bacterial pathogens .Molecular Structure Analysis
The compound has a complex structure that includes a benzazepine ring. The IUPAC name for the compound is (3 R )-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Benzazepines : 3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride is structurally related to benzazepines, a class of compounds integral to medicinal chemistry. Studies have detailed the synthesis of functionally diverse benzazepines, highlighting their importance in synthetic organic chemistry. For instance, the synthesis of pyrimidine-fused benzazepines from dichloropyrimidines through a process involving base-promoted aromatic nucleophilic substitution and acid-promoted intramolecular Friedel–Crafts cyclization has been thoroughly examined (Acosta-Quintero et al., 2015). Another study explored the synthesis of substituted dibenz[b,f]azepines, which serve as synthons in the creation of pharmacologically active compounds (Jørgensen et al., 1999).
Structural Characterization : Benzazepines and related compounds have been structurally characterized using various spectroscopic methods. For example, a detailed spectroscopic characterization, molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines were determined, showcasing their diverse molecular configurations (Acosta Quintero et al., 2018).
Medicinal Chemistry and Biological Activity
Pharmacologically Active Derivatives : Benzazepines are recognized for their pharmacological significance, especially in medicinal chemistry. They form the core structure in a variety of therapeutic peptide mimetics. For instance, 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) is used as a core in constrained therapeutic peptide mimetics, highlighting the relevance of benzazepine structures in developing novel therapeutic agents (Van der Poorten et al., 2018).
Synthesis of Novel Benzazepine Derivatives : Studies have demonstrated efficient synthesis routes for novel benzazepine derivatives, indicating the versatility and potential of these compounds in various biological applications. For example, a concise and efficient approach was reported to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units (Guerrero et al., 2020).
Dopaminergic Activity and Other Effects : Certain benzazepine derivatives have been synthesized and evaluated for their dopaminergic activity, showing potential as agonists for central and peripheral dopamine receptors. The ability of these compounds to influence renal blood flow and renal vascular resistance, as well as their effects in lesioned rats, signifies their potential in medicinal research and pharmacology (Pfeiffer et al., 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCGKNBANDCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889214-87-3 | |
Record name | 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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